molecular formula C27H19ClF3N3O2 B008436 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one CAS No. 102192-66-5

1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one

Cat. No.: B008436
CAS No.: 102192-66-5
M. Wt: 509.9 g/mol
InChI Key: PLUADBLQIDDLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one is a complex organic compound that features a trifluoromethyl group, a benzylidenehydrazinylidene moiety, and a tetrahydroacridinone core

Preparation Methods

The synthesis of 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the condensation of 7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one with benzylidenehydrazine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, while the benzylidenehydrazinylidene moiety contributes to its overall reactivity. The pathways involved often include radical intermediates and photoredox catalysis .

Comparison with Similar Compounds

Similar compounds to 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.

Properties

CAS No.

102192-66-5

Molecular Formula

C27H19ClF3N3O2

Molecular Weight

509.9 g/mol

IUPAC Name

1-(benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one

InChI

InChI=1S/C27H19ClF3N3O2/c28-20-10-11-23-21(14-20)26(35)25-22(33-32-15-16-4-2-1-3-5-16)12-18(13-24(25)34(23)36)17-6-8-19(9-7-17)27(29,30)31/h1-11,14-15,18,36H,12-13H2

InChI Key

PLUADBLQIDDLSZ-UHFFFAOYSA-N

SMILES

C1C(CC(=NN=CC2=CC=CC=C2)C3=C1N(C4=C(C3=O)C=C(C=C4)Cl)O)C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

C1C(CC(=NN=CC2=CC=CC=C2)C3=C1N(C4=C(C3=O)C=C(C=C4)Cl)O)C5=CC=C(C=C5)C(F)(F)F

Synonyms

7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino )imino]-1,3,4,10-tetrahydro-9(2H)-acridinone

Origin of Product

United States

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